REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].C(O)(=O)C.[NH2:11][C:12]1[C:13]([C:19]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[O:20])=[N:14][CH:15]=[C:16]([CH3:18])[N:17]=1.[Br:27]Br>>[NH2:11][C:12]1[C:13]([C:19]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[O:20])=[N:14][C:15]([Br:27])=[C:16]([CH3:18])[N:17]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
(3-amino-5-methyl-pyrazin-2-yl)-phenyl-methanone
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=C(N1)C)C(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.055 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting yellow solution is stirred at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with DCM
|
Type
|
CONCENTRATION
|
Details
|
The filtrated is concentrated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=C(N1)C)Br)C(=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |